
Azido-PEG24-acid
Vue d'ensemble
Description
Azido-PEG24-acid is a useful research compound. Its molecular formula is C51H101N3O26 and its molecular weight is 1172.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Adhesion, Migration, and Shape Change : Azido-[polylysine-g-PEG] (a derivative of Azido-PEG24-acid) has been used to create substrates for controlled dynamic cell adhesion. This technique allows for various applications, including tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Site-specific PEGylation of Proteins : A methodology based on the site-specific incorporation of para-azidophenylalanine into proteins in yeast uses the azido group in a cycloaddition reaction with alkyne derivatized PEG reagent. This strategy is useful for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Tumor Cell Killing in Vivo : Azido-functionalized sequence-defined cationizable lipo-oligomers have been used for siRNA delivery, demonstrating potential in cancer therapy. A bivalent DBCO surface agent with a PEG24 spacer showed promising results in terms of nanoparticle size, folate receptor targeting, cellular uptake, and gene silencing (Klein et al., 2018).
Antiviral Drug Delivery : Polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles, incorporating this compound, have been developed for improved cellular internalization and drug delivery in HIV/AIDS therapy (Joshy et al., 2017).
Sustained-Release Prodrug of AZT : A conjugate of AZT with methoxy poly(ethylene glycol) was synthesized, demonstrating potential as a sustained-release prodrug for HIV treatment (Li et al., 2010).
Azido-terminated Heterobifunctional PEGs : Azido-terminated heterobifunctional PEG derivatives, such as Azide-PEG-NH2 and Azide-PEG-COOH, have been synthesized for conjugation applications in "click chemistry" (Hiki & Kataoka, 2007).
Functionalized Copolymers for Drug Conjugation : Azido-carrying biodegradable polymers were developed for drug delivery, demonstrating their feasibility for click chemistry and potential use in drug conjugation (Hu et al., 2013).
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101N3O26/c52-54-53-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-51(55)56/h1-50H2,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBYIOOMXALGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101N3O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1172.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


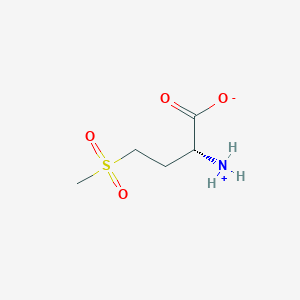
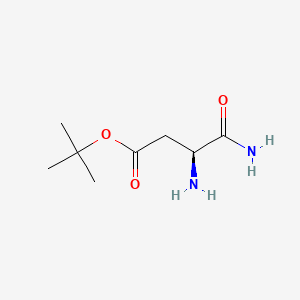
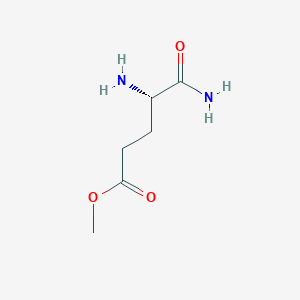
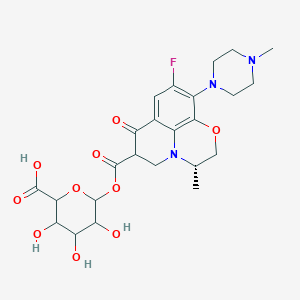
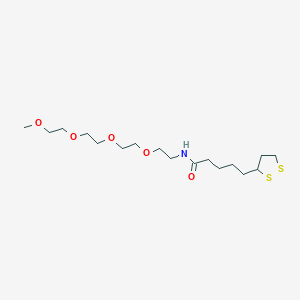
![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)

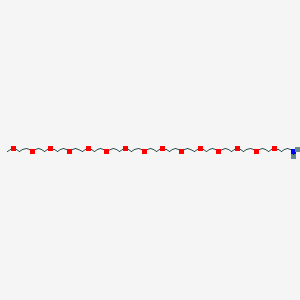



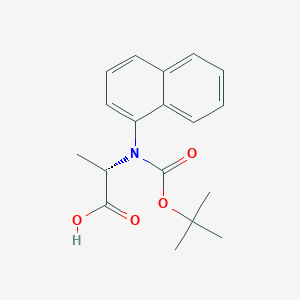
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)

